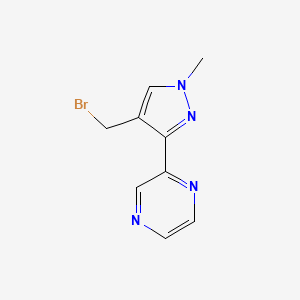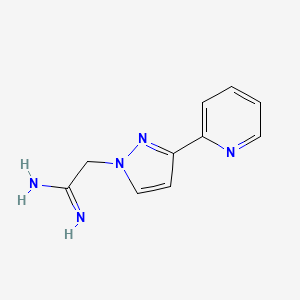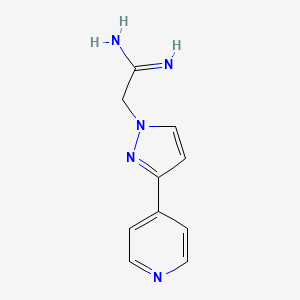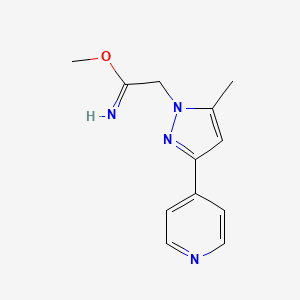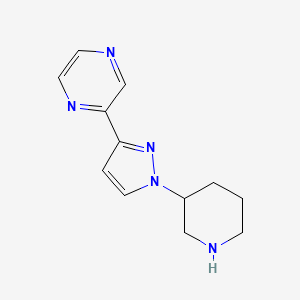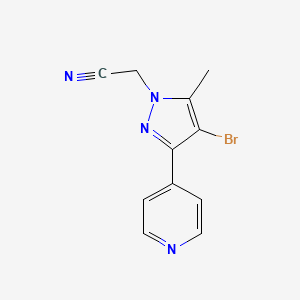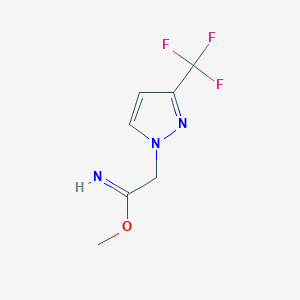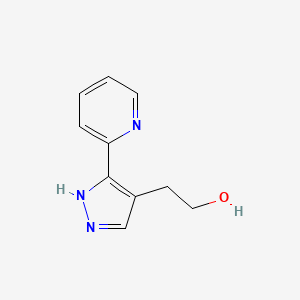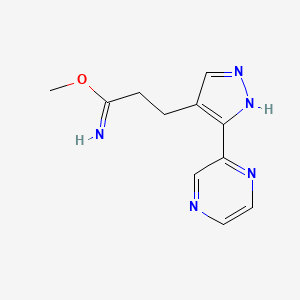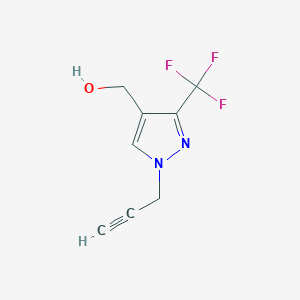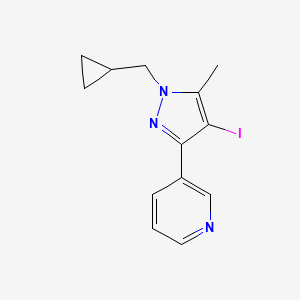
6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine, also known as ‘6-chloro-N,2-dimethyl-N-tetrahydro-2H-thiopyran-4-ylpyrimidin-4-amine’ or ‘CDT-TP’, is a novel synthetic compound that has recently been studied for its potential applications in the field of scientific research. CDT-TP is a heterocyclic molecule that is composed of a six-membered ring of carbon, nitrogen, and chlorine atoms, as well as a four-membered ring of nitrogen and sulfur atoms. CDT-TP is a small molecule that is highly soluble in water and is stable at room temperature.
Scientific Research Applications
Antiangiogenic Potential
Pyrimidine derivatives, including those structurally related to "6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine," have been investigated for their potential as antiangiogenic agents. A silico study highlighted synthetic compounds derived from similar structures, revealing significant binding affinity with VEGFR-2 kinase, an essential target for inhibiting angiogenesis. One compound showed the lowest binding energy, comparable to reference drugs, indicating its potential as a potent antiangiogenic agent (Jafar & Hussein, 2021).
Antifungal Effects
Research into pyrimidin-4-amine derivatives has also shown promising antifungal activities. Compounds synthesized from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives were tested against types of fungi like Aspergillus terreus and Aspergillus niger. Results indicated a significant effect on Aspergillus terreus, suggesting these compounds could be developed into useful antifungal agents (Jafar et al., 2017).
Potential Anticancer Leads
Studies on chromene derivatives synthesized from dimedone and barbituric acid, including structural analogs of "6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine," have indicated their potential as DNA intercalators. These compounds, after thorough characterization and molecular modeling, showed promise as leads for the development of new anticancer drugs. Docking and molecular dynamics studies suggested their ability to act as DNA intercalators, qualifying them as potential anticancer drug leads (Santana et al., 2020).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-chloro-N,2-dimethyl-N-(thian-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-8-13-10(12)7-11(14-8)15(2)9-3-5-16-6-4-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXAYLIPIUBQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



